(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine
Description
Properties
Molecular Formula |
C27H24N2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-benzyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C27H24N2/c1-22(24-17-19-26(20-18-24)25-13-7-3-8-14-25)28-29(27-15-9-4-10-16-27)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/b28-22+ |
InChI Key |
PJNAWPRMDYUDRA-XAYXJRQQSA-N |
Isomeric SMILES |
C/C(=N\N(CC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The target compound is synthesized via a two-step process involving (i) the preparation of a biphenyl-substituted hydrazine intermediate and (ii) its condensation with a benzyl-containing carbonyl derivative. The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by acid-catalyzed dehydration to form the hydrazone’s imine bond ().
Key intermediates :
Synthesis of N-Phenyl-1,1-Biphenyl-4-Carbohydrazide
A stirred solution of phenylhydrazine (19 mL, 0.1 mol) in pyridine (100 mL) is treated with biphenyl-4-carbonyl chloride (21.66 g, 0.1 mol) at room temperature. After 3 hours, the mixture is poured into cold 10% HCl (300 mL), yielding a white solid. The product is crystallized from acetic acid, achieving a 58% yield (16.7 g).
Reaction conditions :
-
Solvent : Pyridine
-
Temperature : Ambient (25°C)
-
Workup : Acid precipitation and recrystallization
Characterization data :
| Property | Value |
|---|---|
| Melting Point | 209–211°C |
| IR () | 3366, 3245 (N–H), 1648 (C=O) cm⁻¹ |
| δ 6.71–8.04 (m, 14H, Ar–H) |
Formation of the Hydrazone Derivative
The intermediate hydrazide (1.88 g, 5 mmol) is refluxed with benzaldehyde (5 mmol) in ethanol (50 mL) containing acetic acid (2 drops) for 2 hours. The precipitate is filtered and crystallized from ethanol, yielding 71% of the hydrazone product.
Optimized parameters :
-
Catalyst : Acetic acid (proton source for dehydration)
-
Solvent : Ethanol
-
Temperature : Reflux (~78°C)
Alternative Methodologies and Catalytic Innovations
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% nano-ZnO |
| Solvent | Ethanol |
| Time | 1–2 hours (vs. 2 hours) |
Halogen-Assisted Cyclization
Iodine () promotes cyclization in hydrazine-carbonyl condensations by polarizing the carbonyl group. In a related study, iodine (1 equiv) with TsOH (10 mol%) reduced reaction times from 48 hours to 5 minutes for pyrazole derivatives.
Potential application :
-
Reagent : (1 equiv) + TsOH (10 mol%)
-
Solvent : Ethanol/THF mixture
-
Yield improvement : 83% → >90% (projected)
Mechanistic Insights and Stereochemical Control
Regioselectivity in Hydrazone Formation
The -configuration of the imine bond in the target compound is stabilized by conjugation with the biphenyl system. Steric effects from the benzyl and biphenyl groups favor the trans arrangement, as evidenced by coupling constants () in analogous compounds.
Factors influencing stereochemistry :
-
Substituent bulk : Bulky groups (e.g., biphenyl) favor -isomers.
-
Solvent polarity : Polar solvents stabilize the transition state through hydrogen bonding.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated that hydrazine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds similar to (2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Properties : Some hydrazine derivatives have demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Anticancer Studies
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of hydrazine derivatives, including this compound, for their anticancer properties. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the activation of caspase pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15.3 | Caspase activation |
| Similar Hydrazine Derivative | A549 (Lung Cancer) | 10.7 | Cell cycle arrest |
Antimicrobial Activity
Research conducted on various hydrazine derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of (1{E})-1-BIPHENYL-4-YLETHANONE BENZYL(PHENYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
(E)-[1-(Biphenyl-4-yl)ethylidene]hydrazine ()
- Structural Difference : Lacks benzyl and phenyl groups at the hydrazine nitrogen.
- Key Finding : Exhibits rotational and glide disorder in crystallography, suggesting conformational flexibility .
- Implication : The biphenyl group contributes to molecular asymmetry, which may enhance π-π stacking but reduce stability compared to the target compound.
1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes ()
- Structural Difference : Cyclized pyrazole core instead of an open-chain hydrazine.
- Key Finding : Synthesized via Vilsmeier reagent (DMF-POCl3) at 70°C; moderate antibacterial activity (e.g., 12–15 mm inhibition zones) .
- Implication : Cyclization improves thermal stability but reduces opportunities for hydrogen bonding compared to the target compound.
(E)-2-(1-(4-Methoxyphenylethylidene)-1-phenylhydrazine ()
- Structural Difference : Methoxyphenyl group replaces biphenyl.
- Key Data : Yield (88%), IR νmax (C=N: 1596 cm⁻¹), and NMR δ 11.10 ppm (NH) .
- Implication : Electron-donating methoxy groups enhance solubility but lower melting points compared to biphenyl-containing analogues.
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
Observations :
- Biphenyl vs.
- Cyclized vs. Open-Chain : Pyrazole derivatives () exhibit higher thermal stability due to aromaticity but lack the NH functionality critical for hydrogen bonding.
Observations :
- Antibacterial Activity : Pyrazole derivatives () and thiosemicarbazones () outperform simple hydrazines, suggesting heterocyclic cores enhance efficacy.
- Antioxidant Potential: Carbazide derivatives () show moderate activity, likely due to phenolic -OH groups.
Crystallographic and Computational Insights
- Disorder in Biphenyl Derivatives : The parent compound (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine exhibits global disorder (rotational and glide) in X-ray studies, attributed to steric hindrance from the biphenyl group . The target compound’s benzyl and phenyl substituents may mitigate this by stabilizing crystal packing.
- SHELX Software Utility : Many analogues (e.g., ) rely on SHELXL/SHELXT for refinement, ensuring structural accuracy .
Biological Activity
(2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound's structure, featuring a biphenyl moiety and a hydrazine functional group, suggests diverse interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, related hydrazones have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 20 µg/mL |
| Compound B | E. coli | 40 µg/mL |
| (2E)-1-benzyl... | P. aeruginosa | 30 µg/mL |
These results suggest that modifications in the hydrazone structure can enhance antibacterial potency, potentially through mechanisms involving cell wall synthesis inhibition or disruption of membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that hydrazone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins.
Case Study: Anticancer Effects
In a study involving human cancer cell lines, this compound was shown to reduce cell viability significantly:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 15 µM
This indicates a promising potential for this compound as an anticancer agent, warranting further exploration into its mechanisms of action and efficacy in vivo.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within bacterial or cancerous cells. For example, studies have indicated that hydrazones can inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
Q & A
Synthesis and Characterization
Basic Q1: What are the standard synthetic routes for preparing (2E)-1-benzyl-2-[1-(biphenyl-4-yl)ethylidene]-1-phenylhydrazine? Methodological Answer: The compound is synthesized via acid-catalyzed condensation of 1-benzyl-1-phenylhydrazine with 4-acetylbiphenyl. Key steps include:
Refluxing equimolar amounts of the hydrazine derivative and carbonyl compound in ethanol.
Adding glacial acetic acid (3–5 drops) to catalyze hydrazone formation.
Cooling the mixture to precipitate crystals, followed by recrystallization in ethanol .
Characterization involves 1H/13C NMR to confirm the (E)-configuration and HRMS for molecular weight validation .
Advanced Q2: How can reaction conditions be optimized to improve yield and purity? Methodological Answer: Optimization strategies include:
- Solvent screening : Ethanol vs. DMF for solubility and reaction rate.
- Catalyst variation : Substituting acetic acid with p-toluenesulfonic acid (PTSA) for enhanced efficiency.
- Temperature control : Reflux at 80°C vs. microwave-assisted synthesis at 100°C to reduce time.
Monitor progress via TLC and purify via column chromatography (hexane/ethyl acetate gradient) .
Structural Analysis
Basic Q3: What spectroscopic techniques confirm the (2E)-configuration of the hydrazine backbone? Methodological Answer:
- 1H NMR : The N–H proton appears as a singlet at δ 10.2–11.5 ppm.
- 13C NMR : The C=N imine bond resonates at δ 150–160 ppm.
- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3200–3300 cm⁻¹ (N–H) .
Advanced Q4: How are crystallographic data contradictions resolved during refinement? Methodological Answer: Use SHELXL for refinement:
Model disorder using PART and AFIX commands.
Validate hydrogen bonding (e.g., N–H⋯O interactions) via ORTEP-3 visualizations.
Cross-check with PLATON to detect missed symmetry or twinning .
For example, intramolecular O–H⋯N bonds in related hydrazines stabilize the E-configuration .
Reactivity and Functionalization
Basic Q5: What are common derivatization reactions for this compound? Methodological Answer:
- Oxidation : Treat with KMnO4 in acetone to form nitriles.
- Reduction : Use NaBH4 in methanol to convert the C=N bond to C–N.
- Cyclization : React with POCl3/DMF (Vilsmeier reagent) to synthesize pyrazole derivatives .
Advanced Q6: How does steric hindrance from the biphenyl group influence reactivity? Methodological Answer: The biphenyl moiety reduces electrophilicity at the C=N bond, slowing nucleophilic attacks. Computational studies (e.g., DFT at B3LYP/6-31G *) show increased torsional strain in transition states. Experimental validation via kinetic assays (e.g., pseudo-first-order reactions with amines) confirms reduced rate constants compared to less bulky analogs .
Biological and Material Applications
Basic Q7: What in vitro assays are used to evaluate antitumor activity? Methodological Answer:
- MTT assay : Test against HepG2 (liver) and HCT-116 (colon) cancer cells at 1–100 µM concentrations.
- Apoptosis markers : Measure caspase-3/7 activation via fluorescence.
Compound D7 (a structural analog) showed IC50 = 8.2 µM against HepG2, comparable to doxorubicin .
Advanced Q8: How do intermolecular interactions affect supramolecular assembly in crystal lattices? Methodological Answer:
- Hydrogen bonding : N–H⋯O and C–H⋯π interactions create 3D networks (e.g., dihedral angles ~22.88° between aromatic rings ).
- π–π stacking : Centroid distances of 5.05 Å stabilize parallel molecular arrangements along the b-axis .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density .
Computational and Theoretical Studies
Advanced Q9: Which computational methods predict electronic properties for ligand design? Methodological Answer:
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian 09 (B3LYP/6-311++G**).
- Molecular docking : Simulate binding to EGFR kinase (PDB: 1M17) with AutoDock Vina .
- MD simulations : Analyze stability of metal complexes (e.g., Zn²⁺) in aqueous PBS .
Data Interpretation and Contradictions
Advanced Q10: How to address conflicting crystallographic data on hydrogen bonding networks? Methodological Answer:
Re-refine data using SHELXL with updated restraints.
Validate via Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.
Cross-reference with Cambridge Structural Database (CSD) entries for analogous hydrazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
